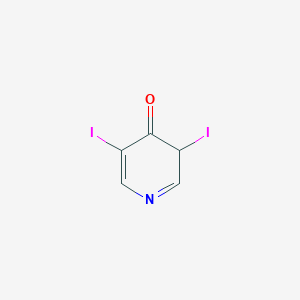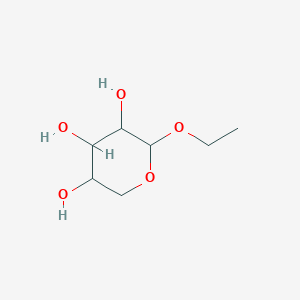
2-Ethoxyoxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl beta-D-xylopyranoside: is an organic compound derived from D-xylose, a sugar commonly found in hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is characterized by its beta-D-xylopyranose structure, which is a cyclic form of D-xylose, and an ethyl group attached to the anomeric carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl beta-D-xylopyranoside can be synthesized through various chemical and enzymatic pathways. One common method involves the glycosylation of D-xylose with ethanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by acids like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of ethyl beta-D-xylopyranoside often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods, such as using glycosidases, are preferred for large-scale production due to their specificity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: Ethyl beta-D-xylopyranoside can be oxidized to ethyl beta-D-xylopyranosiduronic acid.
Reduction: Reduction can yield ethyl beta-D-xylopyranoside alcohols.
Substitution: Substitution reactions can produce a variety of ethyl beta-D-xylopyranoside derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl beta-D-xylopyranoside has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which ethyl beta-D-xylopyranoide exerts its effects involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing D-xylose and ethanol . This interaction is crucial for studying enzyme kinetics and carbohydrate metabolism.
Vergleich Mit ähnlichen Verbindungen
Ethyl beta-D-xylopyranoside can be compared with other similar compounds such as:
Methyl beta-D-xylopyranoside: Similar structure but with a methyl group instead of an ethyl group.
Ethyl alpha-D-xylopyranoside: Differing in the anomeric configuration (alpha instead of beta).
Ethyl beta-D-glucopyranoside: Similar structure but derived from glucose instead of xylose.
Uniqueness: Ethyl beta-D-xylopyranoside is unique due to its specific beta-D-xylopyranose structure and the presence of an ethyl group, which influences its reactivity and interaction with enzymes compared to its analogs .
Eigenschaften
Molekularformel |
C7H14O5 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2-ethoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-2-11-7-6(10)5(9)4(8)3-12-7/h4-10H,2-3H2,1H3 |
InChI-Schlüssel |
UBUITGRMYNAZAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(C(C(CO1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)
![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B12319506.png)
![1-(3a,5a,5b,8,8,11a-Hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)ethanone](/img/structure/B12319509.png)
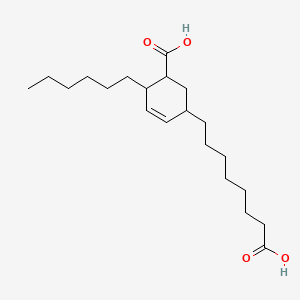
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)](/img/structure/B12319515.png)
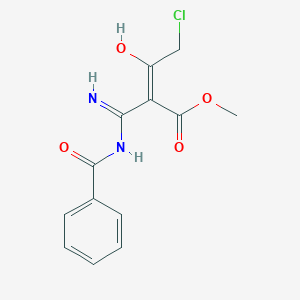
![7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)
![2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B12319525.png)
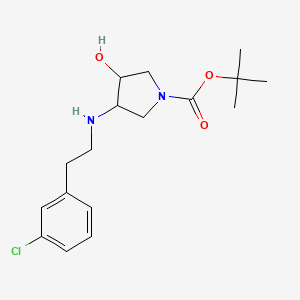
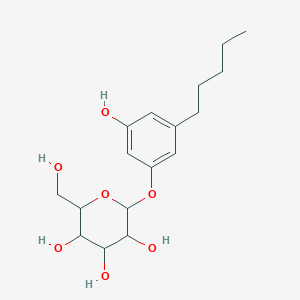
![[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12319538.png)
![methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319554.png)

